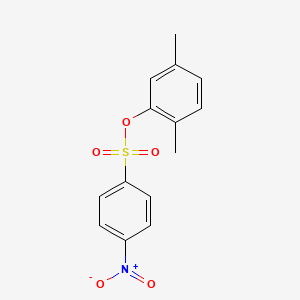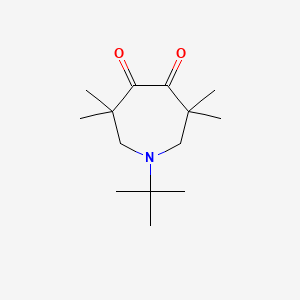![molecular formula C14H24O3 B14640135 Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol CAS No. 53889-41-1](/img/structure/B14640135.png)
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol is a complex organic compound with a unique structure. This compound is characterized by the presence of a formic acid moiety attached to a cyclohexene ring, which is further substituted with a 4-methylpent-3-enyl group. The molecular formula of this compound is C16H26O2, and it has a molecular weight of 250.38 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol typically involves multiple steps. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures, as well as the use of specific catalysts to facilitate the desired transformations .
Análisis De Reacciones Químicas
Types of Reactions
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets and pathways. The formic acid moiety can act as a proton donor, facilitating various biochemical reactions. The cyclohexene ring and its substituents can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Formic acid, 4-methylpent-2-yl ester: This compound has a similar structure but lacks the cyclohexene ring.
Formic acid, octyl ester: Another similar compound with a different alkyl group attached to the formic acid moiety.
Uniqueness
Formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol is unique due to its specific combination of functional groups and its complex structure. This uniqueness contributes to its diverse chemical reactivity and wide range of applications in various fields .
Propiedades
Número CAS |
53889-41-1 |
|---|---|
Fórmula molecular |
C14H24O3 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
formic acid;[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O.CH2O2/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12;2-1-3/h4,6,13-14H,3,5,7-10H2,1-2H3;1H,(H,2,3) |
Clave InChI |
SQALCAGWSXHVHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CCC(CC1)CO)C.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)

methanone](/img/structure/B14640087.png)
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)



![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)


![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)


![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)
